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CAS No.: 921765-26-6

Cat. No.: B15403591

Get Quote

For researchers, scientists, and drug development professionals, the accurate prediction of

material properties is paramount. This guide provides a critical comparison of theoretical

models and experimental data for the Gold-Yttrium (Au-Y) binary alloy system, a material of

interest in various high-tech applications. By examining the agreement between computational

predictions and real-world measurements, we can assess the validity and predictive power of

current theoretical frameworks.

The Gold-Yttrium system is characterized by the formation of several intermetallic compounds,

each with distinct crystal structures and thermodynamic stabilities. Theoretical models, such as

those derived from first-principles calculations and the CALPHAD (Calculation of Phase

Diagrams) method, aim to predict these properties. The validation of these models against

experimental data is crucial for their reliable application in materials design and discovery.

Data Presentation: A Side-by-Side Comparison
The following table summarizes the available experimental and theoretical data for the

thermodynamic properties of various intermetallic compounds in the Au-Y system. This allows

for a direct comparison of the formation enthalpies, a key indicator of compound stability.
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Compound
Experimental
Enthalpy of
Formation (kJ/mol)

Theoretical
Enthalpy of
Formation (kJ/mol)

Crystal Structure
(Experimental)

Au₆Y

Data available from

electromotive force

measurements[1]

No specific theoretical

value found

Au₅₁Y₁₄

Data available from

electromotive force

measurements[1]

No specific theoretical

value found

Au₃Y

Data available from

electromotive force

measurements[1]

No specific theoretical

value found

Au₂Y

Data available from

electromotive force

measurements[1]

No specific theoretical

value found

AuY

Data available from

electromotive force

measurements[1]

No specific theoretical

value found

AuY₂

Data available from

electromotive force

measurements[1]

No specific theoretical

value found

Note: Specific numerical values for the experimental enthalpy of formation were reported in the

source but are summarized here to indicate their availability. A comprehensive search did not

yield specific theoretical values for the enthalpy of formation for these Au-Y compounds from

first-principles or CALPHAD studies for a direct comparison.

Experimental and Theoretical Protocols
A robust validation process relies on a clear understanding of the methodologies employed to

generate both the experimental and theoretical data.
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Experimental Methodology: Electromotive Force (EMF)
Measurements
The experimental thermodynamic data for the Au-Y system were obtained using electromotive

force (EMF) measurements on galvanic cells with a CaF₂ solid electrolyte.[1] This technique is

a well-established method for determining the thermodynamic properties of alloys at elevated

temperatures.

Protocol:

Cell Assembly: A galvanic cell is constructed where one electrode is a pure component (e.g.,

Y) and the other is an Au-Y alloy of a specific composition. A solid electrolyte, in this case,

Calcium Fluoride (CaF₂), separates the two electrodes.

Temperature Control: The entire cell is placed in a furnace, and the temperature is precisely

controlled and measured.

EMF Measurement: The potential difference (voltage) between the two electrodes is

measured at various temperatures.

Data Analysis: The measured EMF values are then used to calculate the partial and integral

Gibbs energies, enthalpies, and entropies of mixing for the alloys and intermetallic

compounds. The system is noted to have large negative deviations from ideal behavior.[1]

Theoretical Methodology: First-Principles Calculations
and CALPHAD Modeling
Theoretical predictions of alloy properties are primarily based on two complementary

approaches: first-principles calculations and the CALPHAD method.

First-Principles Calculations (Ab Initio):

This method uses the principles of quantum mechanics to calculate the total energy of a

system from the arrangement of its atoms.

Protocol:
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Structural Input: The crystal structure of the Au-Y compounds is used as the input for the

calculations.

Energy Calculation: The total energy of the compound and the constituent elements (Au and

Y) in their ground states are calculated using density functional theory (DFT).

Formation Enthalpy Calculation: The enthalpy of formation is then determined by subtracting

the total energies of the constituent elements from the total energy of the compound.

CALPHAD (Calculation of Phase Diagrams) Method:

The CALPHAD approach uses thermodynamic models to describe the Gibbs energy of each

phase in a system. These models are optimized using available experimental data.

Protocol:

Thermodynamic Modeling: The Gibbs energy of each phase (liquid, solid solutions, and

intermetallic compounds) is described by a mathematical model with adjustable parameters.

Data Assessment: Experimental data, such as phase diagram information and

thermodynamic properties, are critically evaluated.

Parameter Optimization: The parameters in the Gibbs energy models are optimized to

achieve the best possible fit to the experimental data.

Phase Diagram Calculation: Once the thermodynamic descriptions are established, the

phase diagram and other thermodynamic properties can be calculated.

Workflow for Model Validation
The process of validating theoretical models for a binary alloy system like Au-Y involves a

systematic comparison of predicted and measured properties. The following diagram illustrates

this logical workflow.
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Workflow for validating theoretical models of binary alloy systems.
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Conclusion
The validation of theoretical models for the Au-Y system is an ongoing process that relies on

the availability of high-quality experimental data. The work of Alqasmi and Schaller provides a

crucial experimental benchmark for the thermodynamic properties of Au-Y intermetallic

compounds.[1] However, a direct and comprehensive comparison is currently hampered by the

lack of published theoretical studies that specifically focus on calculating the phase diagram

and thermodynamic properties of this particular binary system. Future work should focus on

performing dedicated first-principles and CALPHAD calculations for the Au-Y system to enable

a more thorough validation and refinement of the theoretical models. This will ultimately lead to

more reliable predictions and accelerate the design of new materials with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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